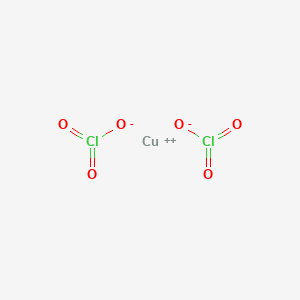

Cupric chlorate

Description

Properties

CAS No. |

14721-21-2 |

|---|---|

Molecular Formula |

Cl2CuO6 |

Molecular Weight |

230.45 g/mol |

IUPAC Name |

copper;dichlorate |

InChI |

InChI=1S/2ClHO3.Cu/c2*2-1(3)4;/h2*(H,2,3,4);/q;;+2/p-2 |

InChI Key |

IJCCOEGCVILSMZ-UHFFFAOYSA-L |

SMILES |

[O-]Cl(=O)=O.[O-]Cl(=O)=O.[Cu+2] |

Canonical SMILES |

[O-]Cl(=O)=O.[O-]Cl(=O)=O.[Cu+2] |

Other CAS No. |

14721-21-2 26506-47-8 |

physical_description |

Copper chlorate appears as a blue to green crystalline solid. Contact may cause irritation to skin, eyes, and mucous membranes. May be toxic by ingestion. It is used to make other chemicals. |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Cupric Chlorate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, characterization, and safety protocols for cupric chlorate, Cu(ClO₃)₂. This document is intended for use by qualified researchers and scientists in a laboratory setting.

Introduction

This compound is an inorganic compound that exists most commonly as a hydrated salt, with the tetrahydrate (Cu(ClO₃)₂·4H₂O) and hexahydrate (Cu(ClO₃)₂·6H₂O) being the most prevalent forms.[1] It is a strong oxidizing agent and finds applications in pyrotechnics as a blue coloring agent and has been investigated in the field of energetic materials.[1] A thorough understanding of its synthesis and properties is crucial for its safe and effective use in research and development.

Synthesis of this compound

There are two primary methods for the laboratory synthesis of this compound. Both methods require careful handling of reagents and adherence to strict safety protocols due to the oxidizing nature of chlorates.

Method 1: Double Displacement Reaction

This is the most commonly cited method for the preparation of this compound. It involves the reaction of a soluble copper(II) salt, typically copper(II) sulfate, with a soluble chlorate salt, such as barium chlorate. The driving force for this reaction is the precipitation of the highly insoluble barium sulfate.

Chemical Equation: CuSO₄(aq) + Ba(ClO₃)₂(aq) → Cu(ClO₃)₂(aq) + BaSO₄(s)

Experimental Protocol:

-

Preparation of Reactant Solutions:

-

Prepare a 1 M solution of copper(II) sulfate (CuSO₄·5H₂O) by dissolving 249.68 g of the pentahydrate salt in 1 L of deionized water.

-

Prepare a 1 M solution of barium chlorate (Ba(ClO₃)₂) by dissolving 304.23 g of the salt in 1 L of deionized water. Gentle heating may be required to facilitate dissolution.

-

-

Reaction:

-

In a large beaker, heat the copper(II) sulfate solution to approximately 80-90°C.

-

Slowly add the hot barium chlorate solution to the copper(II) sulfate solution with constant stirring.

-

A white precipitate of barium sulfate will form immediately.

-

-

Isolation and Purification:

-

Allow the reaction mixture to cool to room temperature, and then cool further in an ice bath to ensure complete precipitation of barium sulfate.

-

Separate the barium sulfate precipitate from the supernatant solution containing this compound by gravity filtration or vacuum filtration.

-

The filtrate, a blue solution of this compound, is then carefully transferred to an evaporating dish.

-

Concentrate the solution by gentle heating or by using a rotary evaporator under reduced pressure. Avoid overheating, as this can lead to decomposition.

-

Once the solution is sufficiently concentrated, allow it to cool slowly to room temperature. Blue crystals of this compound hydrate will form.

-

Isolate the crystals by filtration and wash them with a small amount of cold deionized water to remove any remaining soluble impurities.

-

Dry the crystals in a desiccator over a suitable drying agent. Do not heat the crystals to dryness.

-

Method 2: Reaction of a Copper(II) Salt with Chloric Acid

This method involves the direct reaction of a basic copper(II) salt, such as copper(II) hydroxide (Cu(OH)₂) or copper(II) carbonate (CuCO₃), with chloric acid (HClO₃).

Chemical Equations: Cu(OH)₂(s) + 2HClO₃(aq) → Cu(ClO₃)₂(aq) + 2H₂O(l) CuCO₃(s) + 2HClO₃(aq) → Cu(ClO₃)₂(aq) + H₂O(l) + CO₂(g)

Experimental Protocol:

-

Preparation of Chloric Acid (Caution: Chloric acid is unstable and should be prepared in situ and used immediately):

-

Chloric acid can be prepared by reacting a solution of barium chlorate with a stoichiometric amount of dilute sulfuric acid, followed by filtration to remove the precipitated barium sulfate.

-

-

Reaction:

-

Slowly add the freshly prepared chloric acid solution to a stirred suspension of either copper(II) hydroxide or copper(II) carbonate in a beaker.

-

If using copper(II) carbonate, effervescence due to the evolution of carbon dioxide will be observed. The addition should be slow to control the foaming.

-

Continue adding the acid until all the solid copper salt has reacted and a clear blue solution is obtained.

-

-

Isolation and Purification:

-

Follow the same isolation and purification procedure as described in Method 1 (steps 3 onward).

-

Characterization of this compound

The synthesized this compound should be thoroughly characterized to confirm its identity and purity. The following tables summarize the key physical and chemical properties.

Physical and Chemical Properties

| Property | Value | References |

| Chemical Formula | Cu(ClO₃)₂ | [1] |

| Molar Mass | 230.45 g/mol (anhydrous) | [2] |

| 302.51 g/mol (tetrahydrate) | [1] | |

| 338.54 g/mol (hexahydrate) | ||

| Appearance | Blue to green crystalline solid | [2] |

| Density | 2.26 g/cm³ | [3] |

| Melting Point | 65 °C (hexahydrate, decomposition) | [1] |

| 73 °C (anhydrous, decomposition) | [1] | |

| Solubility in Water | Highly soluble | [1] |

| Tetrahydrate: | ||

| 62.17 g/100 mL at 18 °C | [1] | |

| Hexahydrate: | ||

| 164.4 g/100 mL at 18 °C | [1] | |

| Solubility in other solvents | Soluble in ethanol and acetone | [3] |

Crystallographic Data (Tetrahydrate)

| Property | Value | References |

| Crystal System | Orthorhombic | [1] |

| Space Group | Pbca | [1] |

| Lattice Constants | a = 12.924 Å, b = 9.502 Å, c = 7.233 Å | [1] |

Analytical Characterization Techniques

A combination of spectroscopic and analytical techniques should be employed for the comprehensive characterization of the synthesized this compound.

Vibrational Spectroscopy (FTIR and Raman)

Vibrational spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The chlorate ion (ClO₃⁻) has a trigonal pyramidal structure and exhibits characteristic vibrational modes.

-

FTIR Spectroscopy: The infrared spectrum of this compound is expected to show strong absorptions corresponding to the stretching and bending vibrations of the Cl-O bonds in the chlorate anion, as well as vibrations from the coordinated water molecules in the hydrated forms.

-

Raman Spectroscopy: The Raman spectrum will also show characteristic peaks for the chlorate ion. The symmetric stretching mode is typically observed as a strong, sharp peak.

UV-Visible Spectroscopy

The UV-Visible spectrum of an aqueous solution of this compound is dominated by the d-d transitions of the hydrated copper(II) ion, [Cu(H₂O)₆]²⁺. This complex absorbs light in the red region of the visible spectrum, resulting in the characteristic blue color of the solution.[4] The absorption maximum (λmax) is typically observed around 800 nm.[4]

Thermal Analysis (TGA/DTA)

Thermogravimetric analysis (TGA) and differential thermal analysis (DTA) provide information about the thermal stability and decomposition of the compound.

-

TGA: A TGA thermogram of hydrated this compound will show mass loss steps corresponding to the loss of water molecules upon heating. At higher temperatures, further mass loss will occur due to the decomposition of the anhydrous salt into copper(II) oxide, chlorine, and oxygen.

-

DTA: The DTA curve will show endothermic peaks corresponding to dehydration and melting, and exothermic peaks associated with the decomposition of the chlorate.

Elemental Analysis

Elemental analysis can be used to determine the empirical formula of the synthesized this compound hydrate and to confirm its purity. The theoretical elemental composition for Cu(ClO₃)₂·4H₂O is:

| Element | Percentage (%) |

| Copper (Cu) | 20.99 |

| Chlorine (Cl) | 23.44 |

| Hydrogen (H) | 2.67 |

| Oxygen (O) | 52.90 |

Safety and Handling

This compound is a strong oxidizing agent and requires careful handling to prevent accidents.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling this compound and its precursors.[5]

-

Storage: Store this compound in a cool, dry, well-ventilated area away from combustible materials, organic compounds, reducing agents, and strong acids.[6][7][8] It should be stored in a tightly sealed, properly labeled container.

-

Incompatibilities: this compound is incompatible with strong acids, organic materials, powdered metals, sulfur, and ammonium salts.[2][9] Mixtures with these substances can be flammable or explosive.

-

Handling: Avoid creating dust. Use non-sparking tools.[5] In case of a spill, do not use combustible materials like paper towels for cleanup. Instead, use an inert absorbent material such as sand or vermiculite.[5]

-

Disposal: Dispose of this compound and any waste materials in accordance with local, state, and federal regulations. Do not discard down the drain.

Visualizations

Experimental Workflow: Synthesis by Double Displacement

References

- 1. Copper(II) chlorate - Wikipedia [en.wikipedia.org]

- 2. This compound | Cl2CuO6 | CID 3014850 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Client Challenge [copper-chemistry.fandom.com]

- 4. uv visible light absorption spectrum of copper complexes why are copper(I) compounds colourless spectra of hexaaquacopper(II) diaqatetraamminecopper(II) hexaamminecopper(II)complex ions Doc Brown's chemistry revision notes [docbrown.info]

- 5. echemi.com [echemi.com]

- 6. utsc.utoronto.ca [utsc.utoronto.ca]

- 7. lsuhsc.edu [lsuhsc.edu]

- 8. research.uga.edu [research.uga.edu]

- 9. csuohio.edu [csuohio.edu]

Thermochemical Properties of Cupric Chlorate: A Technical Guide for Modeling Applications

Prepared for: Researchers, Scientists, and Chemical Engineers

This technical guide provides a comprehensive overview of the known thermochemical properties of cupric chlorate (Cu(ClO₃)₂). As a powerful oxidizing agent, understanding its thermal behavior is critical for safety, process modeling, and applications in fields such as pyrotechnics and chemical synthesis. This document summarizes available data, outlines experimental methods for thermochemical characterization, and presents a logical model for its thermal decomposition.

Physicochemical and Thermochemical Data

This compound, or copper(II) chlorate, is a blue to green crystalline solid that is highly soluble in water and a strong oxidizer.[1][2][3][4] It commonly exists in hydrated forms, most notably as a tetrahydrate (Cu(ClO₃)₂·4H₂O) and a hexahydrate (Cu(ClO₃)₂·6H₂O).[1] The anhydrous form has a melting point of 73°C, above which it begins to decompose.[1][2]

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Chemical Formula | Cu(ClO₃)₂ |

| Molar Mass | 230.45 g/mol [4][5] |

| Appearance | Blue to green crystalline solid[1][2][4] |

| Density | 2.26 g/cm³[1][2] |

| Melting Point (Anhydrous) | 73°C (decomposes)[1][2] |

| Melting Point (Hexahydrate) | 65°C (decomposes)[1] |

| Solubility in Water | Highly soluble[1][2] |

Table 2: Standard Thermochemical Properties of Related Compounds (at 25°C, 100 kPa)

| Compound | Formula | State | ΔH°f (kJ/mol) | S° (J/mol·K) |

| Copper(II) Oxide | CuO | solid | -157.3[6] | 42.6 |

| Copper(I) Oxide | Cu₂O | solid | -168.6[6] | 93.1 |

| Copper(II) Chloride | CuCl₂ | solid | -205.85 | 108.07 |

| Copper | Cu | solid | 0 | 33.15[7] |

| Oxygen | O₂ | gas | 0 | 205.2 |

| Chlorine | Cl₂ | gas | 0 | 223.1 |

Note: S° and ΔH°f values for some compounds may be sourced from different standard tables and databases.

Thermal Decomposition Pathway

This compound is thermally unstable and decomposes upon heating. The decomposition process is exothermic and can be explosive, especially in the presence of organic materials, reducing agents, or powdered metals.[3] When heated, it yields a mixture of gases, including oxygen (O₂), chlorine (Cl₂), and chlorine dioxide (ClO₂), leaving behind a solid residue.[1] The final solid product is typically a basic copper salt, which upon further heating can convert to copper(II) oxide (CuO).[1]

The following diagram illustrates a logical pathway for the thermal decomposition of this compound.

Caption: Logical workflow for the thermal decomposition of this compound.

Experimental Protocols for Thermochemical Analysis

The determination of fundamental thermochemical properties for compounds like this compound requires precise experimental techniques. The following methodologies represent standard approaches for acquiring the data needed for robust modeling.

3.1 Determination of Enthalpy of Formation (ΔH°f) via Calorimetry

Reaction calorimetry is the primary method for determining the enthalpy of formation. For a thermally unstable compound like this compound, a common approach is solution calorimetry.

-

Objective: To measure the heat of a reaction involving the compound from which the enthalpy of formation can be calculated using Hess's Law.

-

Methodology:

-

Synthesis and Isolation: Pure, anhydrous this compound is synthesized, for example, by the reaction of copper sulfate with barium chlorate, followed by precipitation of barium sulfate and careful evaporation of the resulting solution under vacuum.[1]

-

Calorimeter Setup: A precision isoperibol or isothermal solution calorimeter is used. The reaction vessel is filled with a suitable solvent (e.g., a dilute acid solution) of a known volume and temperature.

-

Sample Encapsulation: A precisely weighed sample of this compound (in the order of milligrams) is sealed in a fragile glass ampoule.

-

Dissolution and Measurement: The ampoule is submerged in the solvent within the calorimeter and then broken. The heat change (q) of the dissolution process is measured by recording the temperature change of the system.

-

Calculation: The standard enthalpy of formation is calculated by constructing a thermochemical cycle (Hess's Law) that combines the measured enthalpy of solution with the known standard enthalpies of formation of all other reactants and products in the solution reaction.

-

3.2 Determination of Heat Capacity (Cp) and Entropy (S°)

Heat capacity is determined experimentally, and the standard molar entropy is subsequently calculated from the heat capacity data.

-

Objective: To measure the heat capacity of this compound from near absolute zero to above room temperature.

-

Methodology:

-

Adiabatic Calorimetry: A precisely weighed sample of pure this compound is placed in a sample container within an adiabatic calorimeter. The system is cooled to cryogenic temperatures (approaching 0 K).

-

Heat Pulse Measurement: Small, precisely known quantities of electrical energy (heat) are supplied to the sample, and the resulting temperature increase is measured. The heat capacity is calculated at each temperature step.

-

Data Integration: The measurements are repeated across the entire temperature range (e.g., 5 K to 300 K).

-

Entropy Calculation: The standard molar entropy (S°) at a given temperature (e.g., 298.15 K) is determined by integrating the heat capacity data (plotted as Cp/T versus T) from 0 K to that temperature, according to the third law of thermodynamics.

-

Differential Scanning Calorimetry (DSC): As a complementary or alternative method, DSC can be used to measure the heat capacity of a substance by comparing the heat flow required to increase the temperature of the sample to that of a known reference material.[8]

-

References

- 1. Copper(II) chlorate - Wikipedia [en.wikipedia.org]

- 2. Client Challenge [copper-chemistry.fandom.com]

- 3. echemi.com [echemi.com]

- 4. This compound | Cl2CuO6 | CID 3014850 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. webqc.org [webqc.org]

- 6. Standard Molar Enthalpies of Formation for Some Substances | Alloprof [alloprof.qc.ca]

- 7. copper [webbook.nist.gov]

- 8. yadda.icm.edu.pl [yadda.icm.edu.pl]

Cupric chlorate molecular formula and CAS number.

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cupric chlorate, with the chemical formula Cu(ClO₃)₂, is an inorganic compound composed of copper in its +2 oxidation state and the chlorate anion. It is a powerful oxidizing agent and is most commonly found in its hydrated forms, primarily as a tetrahydrate or hexahydrate. This document provides an in-depth overview of this compound, its chemical and physical properties, established experimental protocols for its synthesis and application in copper etching, and visual representations of these processes. While its direct application in drug development is not prominent, its role as a versatile chemical reagent and precursor makes it a compound of interest for various chemical and material science applications.

Chemical Identification and Properties

This compound is typically a blue to green crystalline solid that is highly soluble in water and other polar solvents.[1][2] It is crucial to handle this compound with care due to its strong oxidizing nature, which can lead to explosive reactions when in contact with organic materials, powdered metals, or sulfur.[1][3]

Molecular and CAS Information

| Compound Name | Molecular Formula | Molar Mass ( g/mol ) | CAS Registry Number |

| This compound (Anhydrous) | Cu(ClO₃)₂ | 230.45 | 14721-21-2[1][4][5] |

| This compound Tetrahydrate | Cu(ClO₃)₂·4H₂O | 302.51 | Not explicitly found |

| This compound Hexahydrate | Cu(ClO₃)₂·6H₂O | 338.54 | 13478-36-9[1] |

Note: The CAS number 26506-47-8 is also frequently associated with this compound.[2][6]

Physical and Chemical Properties

| Property | Anhydrous | Tetrahydrate | Hexahydrate |

| Appearance | - | Light blue crystals[1] | Blue to green, deliquescent, octahedral crystals[4] |

| Density | - | 2.26 g/cm³[1] | - |

| Melting Point | 73 °C (decomposes)[1] | - | 65 °C[1][4] |

| Solubility in Water | Highly soluble | See table below | See table below |

| Solubility in other solvents | - | - | Soluble in acetone and ethanol[1] |

Solubility of this compound Hydrates in Water

| Temperature (°C) | Solubility of Tetrahydrate ( g/100 mL)[1] | Solubility of Hexahydrate ( g/100 mL)[1] |

| -31 | 54.59 | - |

| -21 | 57.12 | - |

| 0 | - | 141 |

| 0.8 | 58.51 | - |

| 18 | 62.17 | 164.4 |

| 45 | 66.17 | 195.6 |

| 59.6 | 69.42 | - |

| 70 | - | 332 |

| 71 | 76.9 | - |

Experimental Protocols

Synthesis of this compound

One common laboratory method for the synthesis of this compound involves a double displacement reaction between copper sulfate and barium chlorate.[1]

Objective: To synthesize this compound via precipitation of barium sulfate.

Materials:

-

Copper(II) sulfate (CuSO₄)

-

Barium chlorate (Ba(ClO₃)₂)

-

Distilled water

-

Beakers

-

Heating plate with magnetic stirrer

-

Filtration apparatus (e.g., Buchner funnel, filter paper)

-

Vacuum evaporator (optional)

-

Crystallizing dish

Procedure:

-

Prepare a one-molar solution of copper(II) sulfate by dissolving the appropriate amount in hot distilled water.

-

In a separate beaker, prepare a one-molar solution of barium chlorate in hot distilled water.

-

While stirring, slowly add the barium chlorate solution to the copper sulfate solution. A white precipitate of barium sulfate (BaSO₄) will form immediately.

-

Continue stirring the mixture while heating for approximately 30 minutes to ensure the reaction goes to completion.

-

Allow the mixture to cool, and then filter off the barium sulfate precipitate using a Buchner funnel. The filtrate contains the desired this compound.

-

To obtain solid this compound crystals, the filtrate can be carefully evaporated. For higher purity and better crystal formation, evaporation under a vacuum is recommended.[1]

-

Transfer the concentrated solution to a crystallizing dish and allow it to cool slowly to form blue crystals of this compound hydrate.[1]

Application in Copper Etching

This compound, in conjunction with cupric chloride and hydrochloric acid, is used as an effective etchant for copper, particularly in the manufacturing of printed circuit boards (PCBs).[7][8][9] The chlorate acts as an oxidizing agent to regenerate the cupric chloride.

Objective: To etch a copper-clad laminate using a cupric chloride/chlorate etching solution.

Materials:

-

Copper-clad laminate (e.g., for PCB prototyping)

-

Etching solution:

-

Cupric chloride (CuCl₂)

-

Sodium chlorate (NaClO₃) - as the oxidizer

-

Hydrochloric acid (HCl)

-

Water

-

-

Etching tank or suitable container

-

Heater and thermostat to maintain solution temperature

-

Personal Protective Equipment (PPE): acid-resistant gloves, safety goggles, lab coat

Procedure:

-

Prepare the Etching Solution:

-

Dissolve cupric chloride in water to the desired concentration.

-

Slowly add hydrochloric acid to achieve the required free acid concentration (typically 1N to 2N).[8] The HCl is crucial for dissolving copper oxides and keeping cuprous chloride in solution.[8]

-

Introduce sodium chlorate to the solution. This will serve as the oxidizing agent to regenerate the cupric chloride during etching.

-

-

Etching Process:

-

Heat the etching solution to the optimal operating temperature, typically between 45-55°C.[7]

-

Immerse the copper-clad laminate into the etching solution. Agitation or spraying of the etchant onto the copper surface will increase the etch rate.

-

The etching reaction is as follows: Cu + CuCl₂ → 2CuCl.

-

The cuprous chloride (CuCl) is then oxidized back to cupric chloride by the chlorate in the acidic solution: 6CuCl + NaClO₃ + 6HCl → 6CuCl₂ + NaCl + 3H₂O.[9]

-

-

Monitoring and Control:

-

Monitor the specific gravity of the solution, which should be maintained between 1.3 and 1.4.[7]

-

The pH of the etching solution should be controlled, typically within a range of 0.5 to 2.5.[9]

-

The oxidation-reduction potential (ORP) can be monitored to control the addition of the chlorate regenerant.

-

-

Post-Etching Treatment:

-

Once the desired amount of copper has been removed, take the laminate out of the etching bath.

-

Thoroughly rinse the etched board with water to remove any residual etchant.

-

Neutralize any remaining acid by dipping the board in a dilute basic solution, followed by a final water rinse.

-

Visualized Workflows

The following diagrams illustrate the logical flow of the experimental protocols described above.

Caption: Workflow for the synthesis of this compound.

Caption: Workflow for the copper etching process.

References

- 1. Copper(II) chlorate - Wikipedia [en.wikipedia.org]

- 2. guidechem.com [guidechem.com]

- 3. electronics.org [electronics.org]

- 4. This compound [drugfuture.com]

- 5. This compound - Wikidata [wikidata.org]

- 6. This compound | Cl2CuO6 | CID 3014850 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. 8045270.fs1.hubspotusercontent-na1.net [8045270.fs1.hubspotusercontent-na1.net]

- 9. JP4603128B2 - Cupric chloride / sodium chlorate etching system - Google Patents [patents.google.com]

Navigating the Solubility Landscape of Cupric Chlorate in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the current understanding of cupric chlorate's solubility in organic solvents. Directed at researchers, scientists, and professionals in drug development, this document synthesizes available qualitative data, outlines a detailed experimental protocol for quantitative solubility determination, and presents a visual workflow to guide experimental design. Notably, a comprehensive search of existing literature reveals a significant gap in quantitative solubility data for this compound in organic media, underscoring the need for further empirical investigation.

Introduction

This compound, Cu(ClO₃)₂, is an inorganic salt with applications in various chemical syntheses and as a mordant in dyeing and printing textiles. Its interaction with organic solvents is of critical interest for reaction chemistry, materials science, and potentially for niche applications in pharmaceutical process chemistry. Understanding the solubility of this compound is fundamental to controlling reaction kinetics, designing purification strategies, and developing novel formulations. This guide addresses the current knowledge base, highlights its limitations, and provides the necessary methodological framework for future research in this area.

Solubility of this compound in Organic Solvents: A Qualitative Overview

Despite a thorough review of scientific literature, specific quantitative data on the solubility of this compound in a broad range of organic solvents remains largely unpublished. The available information is qualitative in nature and primarily focuses on the hydrated forms of the salt. The hexahydrate of this compound is reported to be soluble in ethanol and acetone.[1] Another source indicates that the hexahydrate is "very soluble" in alcohol.[2][3]

To provide a clear, albeit qualitative, summary, the following table categorizes the solubility of this compound based on available information. It is crucial to recognize that this information is not exhaustive and experimental verification is necessary for specific applications.

| Solvent Class | Specific Solvent | Qualitative Solubility of this compound |

| Polar Protic Solvents | ||

| Alcohols | Ethanol | Soluble (hexahydrate)[1] |

| Alcohol (general) | Very Soluble (hexahydrate)[2][3] | |

| Polar Aprotic Solvents | ||

| Ketones | Acetone | Soluble (hexahydrate)[1] |

| Other Solvent Classes | No Data Available | |

| Ethers | No Data Available | |

| Aprotic Polar Solvents (non-ketone) | No Data Available | |

| Nonpolar Solvents | No Data Available |

Table 1: Summary of Qualitative Solubility Data for this compound in Organic Solvents. The table reflects the limited publicly available data, which primarily addresses the hexahydrate form of this compound.

Experimental Protocol for the Determination of this compound Solubility

To address the gap in quantitative data, a robust experimental protocol is essential. The isothermal saturation method is a widely accepted technique for determining the solubility of a salt in a given solvent at a specific temperature. The following protocol is a generalized procedure that can be adapted for the determination of this compound solubility in various organic solvents.

Objective: To quantitatively determine the solubility of this compound in a selected organic solvent at a specified temperature.

Materials:

-

Anhydrous or a specific hydrate of this compound

-

High-purity organic solvent of interest

-

Thermostatically controlled shaker or water bath

-

Calibrated thermometer or temperature probe

-

Analytical balance

-

Sealed, inert sample vials

-

Syringe filters (solvent-compatible, e.g., PTFE)

-

Volumetric flasks and pipettes

-

Appropriate analytical instrumentation for copper quantification (e.g., Atomic Absorption Spectroscopy (AAS), Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES), or UV-Vis Spectrophotometry after derivatization).

Procedure:

-

Sample Preparation: Add an excess amount of this compound to a pre-weighed, sealed vial containing a known mass or volume of the organic solvent. The presence of excess solid is crucial to ensure the solution reaches saturation.

-

Equilibration: Place the sealed vials in a thermostatic shaker or water bath set to the desired experimental temperature. Agitate the mixture for a sufficient duration to allow the system to reach equilibrium. The time required for equilibration should be determined empirically by taking measurements at various time points until the concentration of the dissolved salt remains constant.

-

Phase Separation: Once equilibrium is achieved, cease agitation and allow the excess solid to settle. It is critical to maintain the temperature of the solution during this step.

-

Sample Extraction: Carefully extract a known volume of the supernatant (the saturated solution) using a pre-heated or temperature-equilibrated syringe. Immediately pass the solution through a syringe filter to remove any suspended solid particles.

-

Sample Analysis: Accurately weigh the filtered aliquot of the saturated solution. Dilute the sample to a known volume with an appropriate solvent (often deionized water for aqueous analysis techniques). Determine the concentration of copper in the diluted sample using a calibrated analytical instrument (e.g., AAS or ICP-OES).

-

Data Calculation: Based on the concentration of copper in the analyzed sample, the mass of the aliquot, and the dilution factor, calculate the mass of this compound dissolved in the aliquot. The solubility can then be expressed in various units, most commonly as grams of solute per 100 grams of solvent.

Safety Precautions: this compound is a strong oxidizing agent and can form explosive mixtures with organic materials. Handle with care, avoid contact with combustible materials, and use appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. All procedures should be conducted in a well-ventilated fume hood.

Visualization of Experimental Workflow

To further clarify the experimental process, the following diagram illustrates the logical flow of the isothermal saturation method for determining this compound solubility.

Figure 1: Workflow for the determination of this compound solubility using the isothermal saturation method.

Conclusion and Future Outlook

The solubility of this compound in organic solvents is a critical parameter for its application in various fields, yet there is a pronounced lack of quantitative data in the scientific literature. This guide has consolidated the available qualitative information and provided a detailed, actionable experimental protocol for researchers to generate the much-needed quantitative data. The presented workflow and methodologies are intended to serve as a foundation for future studies. It is recommended that future research systematically evaluates the solubility of both anhydrous and hydrated forms of this compound in a wide array of organic solvents, covering different classes of polarity and functionality. Such data will be invaluable for the rational design of processes and formulations involving this versatile inorganic salt.

References

A Technical Guide to the Properties of Cupric Perchlorate Hexahydrate

Introduction

Cupric perchlorate hexahydrate, with the chemical formula Cu(ClO₄)₂·6H₂O, is an inorganic salt of copper and perchloric acid. It is a notable compound within the fields of inorganic chemistry, materials science, and organic synthesis due to its strong oxidizing properties and utility as a catalyst. This document provides a comprehensive overview of its physical and chemical properties, synthesis methodologies, and safety protocols, intended for researchers, scientists, and professionals in drug development.

It is important to distinguish between chlorate (ClO₃⁻) and perchlorate (ClO₄⁻) anions. The key difference lies in the oxidation state of the chlorine atom, which is +5 in chlorate and +7 in perchlorate.[1][2] This results in perchlorates generally being stronger oxidizing agents than chlorates.[2] While cupric chlorate (Cu(ClO₃)₂) exists, this guide will focus on the more extensively documented and commonly utilized cupric perchlorate hexahydrate.

Physical Properties

Cupric perchlorate hexahydrate is a hygroscopic, crystalline solid, typically blue or green in appearance.[3][4][5] It is highly soluble in water and also shows solubility in various organic solvents. A summary of its key physical properties is presented below.

| Property | Value | References |

| Chemical Formula | Cu(ClO₄)₂·6H₂O | [6] |

| Molecular Weight | 370.54 g/mol | [7] |

| Appearance | Blue to dark blue or green crystalline solid | [3][6][7][8][9][10] |

| Melting Point | 82 °C (180 °F; 355 K) | [6][11] |

| Boiling Point | 100–120 °C (Decomposes) | [6][11] |

| Density | 2.225 g/cm³ at 25 °C | [6][11] |

| Solubility in Water | 146 g / 100 mL (at 30 °C) | [6][11] |

| Other Solubilities | Soluble in acetone, ethanol, methanol, acetic acid | [6] |

| Crystal Structure | Monoclinic | [3][5][12] |

| Sensitivity | Hygroscopic (absorbs moisture from the air) | [4][6][7][13] |

Chemical Properties and Reactivity

The chemical behavior of cupric perchlorate hexahydrate is dominated by its nature as a strong oxidizing agent.[3][4][5]

-

Oxidizing Properties : As a perchlorate salt, it is a powerful oxidizer. It may intensify fires and can cause fire or an explosion upon contact with combustible materials, organic compounds, reducing agents, or metals.[4][7][8][13]

-

Thermal Decomposition : Upon heating, the compound decomposes.[6] The decomposition process begins around its boiling point of 100-120 °C.[6][11]

-

Catalytic Activity : It serves as an efficient catalyst in a variety of organic reactions. Notable applications include the synthesis of 1,2,4-triazolin-5-ones from benzaldehyde semicarbazones and the four-component condensation reaction to produce polyhydroquinolines.[3][5][14] Its catalytic utility is valued for enabling high yields and shorter reaction times, often under mild or solvent-free conditions.[12][14]

-

Applications in Materials Science : The compound is used in electrochemistry, where it can serve as an electrolyte in energy storage systems. It is also employed in the development of advanced materials like conductive polymers.

Crystal Structure

X-ray crystallography studies have determined that cupric perchlorate hexahydrate has a monoclinic crystal structure.[3][5][12] The structure consists of a central copper(II) ion coordinated by six water molecules, forming a distorted octahedral aquo complex, [Cu(H₂O)₆]²⁺.[11] The perchlorate ions (ClO₄⁻) are not directly bonded to the copper center but exist as counter-anions within the crystal lattice.

Experimental Protocols

General Methodologies for Synthesis

Detailed experimental protocols are proprietary to specific laboratories. However, the synthesis of cupric perchlorate hexahydrate can be achieved through several established chemical routes.

-

Acid-Base Neutralization : A common and straightforward method involves the reaction of perchloric acid with a copper(II) salt, such as copper(II) oxide, copper(II) hydroxide, or basic copper carbonate. The reaction with copper(II) oxide proceeds as follows:

-

CuO + 2 HClO₄ → Cu(ClO₄)₂ + H₂O[6] The resulting solution is then carefully evaporated to crystallize the hexahydrate salt.

-

-

Metathesis (Precipitation) Reaction : This method involves a double displacement reaction between aqueous solutions of copper(II) sulfate and barium perchlorate. The insoluble barium sulfate precipitates, leaving the desired copper(II) perchlorate in the solution.

-

CuSO₄(aq) + Ba(ClO₄)₂(aq) → Cu(ClO₄)₂(aq) + BaSO₄(s)↓[6] After the reaction, the barium sulfate precipitate is removed by filtration. The hexahydrate crystals are then obtained by evaporating the water from the filtrate.

-

-

From Copper Nitrate : Another reported method involves the repeated evaporation of a solution of copper(II) nitrate in the presence of excess 60% perchloric acid.[6]

-

Cu(NO₃)₂ + 2 HClO₄ → Cu(ClO₄)₂ + 2 HNO₃[6]

-

The metathesis reaction pathway is visualized below.

Safety and Hazards

Cupric perchlorate hexahydrate is a hazardous substance that must be handled with appropriate safety precautions. It is a strong oxidizer and can cause skin, eye, and respiratory irritation.[4][7][8]

| Hazard Type | Classification & Information | References |

| GHS Pictograms | GHS03 (Oxidizer), GHS07 (Exclamation Mark) | [11] |

| GHS Signal Word | Danger | [7] |

| Hazard Statements | H272: May intensify fire; oxidizerH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | [7][11] |

| Precautionary Statements | P210, P220, P261, P280, P302+P352, P305+P351+P338 | [10][11] |

| Incompatible Materials | Organic materials, amines, metals, reducing agents, combustible materials | [13] |

| Exposure Limits (as Cu) | PEL (OSHA): 1 mg/m³ TWAREL (NIOSH): 1 mg/m³ TWAIDLH: 100 mg/m³ | [7][11] |

Handling and Storage: Store in a tightly closed container in a cool, dry, well-ventilated area away from incompatible substances and combustible materials.[4][13] Keep away from heat, sparks, and open flames.[4][13] Personal Protective Equipment (PPE), including gloves, safety glasses or face shield, and a dust mask (e.g., N95), should be worn when handling the compound. Ensure that eyewash stations and safety showers are readily available.[4][13]

References

- 1. differencebetween.com [differencebetween.com]

- 2. The difference between chlorates and perchlorates-Zecai (Kunming) Trading Co., Ltd. [en.zecaichemicals.com]

- 3. COPPER(II) PERCHLORATE HEXAHYDRATE | 10294-46-9 [chemicalbook.com]

- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 5. COPPER(II) PERCHLORATE HEXAHYDRATE Five Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 6. Copper(II) perchlorate - Sciencemadness Wiki [sciencemadness.org]

- 7. Cupric perchlorate hexahydrate | Cl2CuH12O14 | CID 12846356 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Cupric perchlorate hexahydrate - Hazardous Agents | Haz-Map [haz-map.com]

- 9. chemimpex.com [chemimpex.com]

- 10. Copper(II) Perchlorate | 10294-46-9 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 11. Copper(II) perchlorate - Wikipedia [en.wikipedia.org]

- 12. Cupric perchlorate hexahydrate | 10294-46-9 | Benchchem [benchchem.com]

- 13. fishersci.com [fishersci.com]

- 14. researchgate.net [researchgate.net]

In-Depth Technical Guide to Cupric Chlorate Safety for Laboratory Use

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety information for cupric chlorate (Cu(ClO₃)₂), essential for its safe handling and use in a laboratory setting. The following sections detail the compound's properties, hazards, and emergency procedures, presented in a clear and accessible format.

Chemical and Physical Properties

This compound is a blue to green crystalline solid that is highly soluble in water. It is a strong oxidizing agent and can exist in various hydrated forms, most commonly as the hexahydrate.

| Property | Data |

| Chemical Formula | Cu(ClO₃)₂ |

| Molar Mass | 230.45 g/mol (anhydrous) |

| Appearance | Blue to green deliquescent, octahedral crystals.[1] |

| Melting Point | 65 °C (hexahydrate); Decomposes at 100 °C.[1][2] |

| Boiling Point | Decomposes upon heating.[3] |

| Density | 2.26 g/cm³.[2] |

| Solubility in Water | Very soluble.[1] |

| Solubility in other solvents | Soluble in alcohol.[1] |

Hazard Identification and Classification

Globally Harmonized System (GHS) Hazard Pictograms (Inferred)

Caption: Inferred GHS Pictograms for this compound.

NFPA 704 Diamond (Inferred)

Caption: Inferred NFPA 704 Diamond for this compound.

Toxicology and Exposure Limits

| Parameter | Value | Species | Route | Reference |

| LD50 (Cupric Chloride) | 140 mg/kg | Rat | Oral | --INVALID-LINK-- |

| OSHA PEL (Copper Dust/Mist) | 1 mg/m³ (TWA) | - | Inhalation | --INVALID-LINK--[4] |

| ACGIH TLV (Copper Dust/Mist) | 1 mg/m³ (TWA) | - | Inhalation | --INVALID-LINK-- |

Disclaimer: The toxicological data provided is for cupric chloride and should be used as an estimate for this compound with caution.

First Aid Measures

In the event of exposure to this compound, immediate action is crucial. The following flowchart outlines the recommended first aid procedures.

Caption: First Aid Procedures for this compound Exposure.

Fire and Explosion Hazards

This compound is a strong oxidizer and can intensify fires. It may also decompose explosively when heated.

-

Extinguishing Media: Use water spray, dry chemical, or carbon dioxide. For larger fires, flood the area with water from a distance.[3]

-

Specific Hazards: May explode from heat or contamination.[3] Mixtures with ammonium salts, powdered metals, silicon, sulfur, or sulfides are readily ignited and potentially explosive.[5]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus and full protective clothing.

Accidental Release Measures

In case of a spill, follow these procedures:

-

Evacuate: Isolate the spill area and evacuate unnecessary personnel.[6]

-

Ventilate: Ensure adequate ventilation.[6]

-

Personal Protection: Wear appropriate personal protective equipment, including chemical-resistant gloves, safety goggles, and a respirator if dust is present.[6]

-

Containment: For dry spills, carefully sweep or scoop the material into a suitable container for disposal. Avoid generating dust.[3] For liquid spills, absorb with an inert material like sand or vermiculite and place in a sealed container.

-

Cleanup: Clean the spill area thoroughly with water.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Handling and Storage

Proper handling and storage are essential to prevent accidents.

-

Handling: Use in a well-ventilated area.[7] Avoid contact with skin, eyes, and clothing.[7] Avoid formation of dust and aerosols.[7] Keep away from heat, sparks, and open flames.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[7] Keep away from combustible materials and other incompatible substances.

Incompatible Materials

This compound is incompatible with a variety of substances. Contact with these materials can lead to fire or explosion.

Caption: Materials Incompatible with this compound.

Experimental Protocols

Detailed experimental protocols involving this compound should be developed on a case-by-case basis, incorporating the safety information provided in this guide. Key considerations for any protocol should include:

-

Risk Assessment: A thorough risk assessment should be conducted before any new experiment.

-

Personal Protective Equipment (PPE): The specific PPE required will depend on the scale and nature of the experiment. At a minimum, safety glasses, a lab coat, and chemical-resistant gloves are required.

-

Engineering Controls: Experiments should be performed in a chemical fume hood to minimize inhalation exposure.

-

Waste Disposal: A clear plan for the disposal of this compound waste and contaminated materials must be in place before starting any experiment.

This technical guide is intended to provide a comprehensive overview of the safety considerations for handling this compound in a laboratory setting. Researchers, scientists, and drug development professionals are encouraged to consult the original Safety Data Sheets and other relevant safety resources for more detailed information.

References

- 1. chemical-supermarket.com [chemical-supermarket.com]

- 2. nj.gov [nj.gov]

- 3. COPPER CHLORATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 4. Permissible Exposure Limits – OSHA Annotated Table Z-1 | Occupational Safety and Health Administration [osha.gov]

- 5. Appendix K - Incompatible Chemicals | Environment, Health and Safety [ehs.cornell.edu]

- 6. echemi.com [echemi.com]

- 7. This compound | Cl2CuO6 | CID 3014850 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Hazards and Handling Precautions for Solid Cupric Chlorate

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for qualified professionals and does not constitute a license to produce or handle hazardous materials. The information provided is based on available scientific literature and safety data. Extreme caution should be exercised when handling cupric chlorate, and all operations should be conducted by trained personnel in appropriately equipped facilities.

Executive Summary

This compound, Cu(ClO₃)₂, is a powerful oxidizing agent that presents significant hazards, including the risk of fire and explosion, particularly when in contact with organic materials, reducing agents, or upon initiation by heat, friction, or impact. This guide provides a comprehensive overview of the chemical and physical properties of solid this compound, its known hazards, and detailed protocols for its safe handling, storage, and disposal. It is imperative that all personnel handling this substance are thoroughly familiar with its properties and the safety protocols outlined herein.

Chemical and Physical Properties

Solid this compound typically exists as a blue to green crystalline solid and is often found in its hydrated forms, most commonly as the tetrahydrate (Cu(ClO₃)₂·4H₂O) or hexahydrate (Cu(ClO₃)₂·6H₂O).[1] It is highly soluble in water and also soluble in acetone and ethanol.[1][2] The anhydrous form is deliquescent, readily absorbing moisture from the air.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| Chemical Formula | Cu(ClO₃)₂ (anhydrous) | [1] |

| Molar Mass | 230.45 g/mol (anhydrous) | - |

| Appearance | Blue to green crystalline solid | [1] |

| Density | 2.26 g/cm³ | [1] |

| Melting Point | 65 °C (hexahydrate, with decomposition) | [1] |

| 73 °C (anhydrous, with decomposition) | [1] | |

| Boiling Point | Decomposes | [1] |

| Solubility in Water | Highly soluble | [1] |

Hazard Identification and Classification

This compound is a strong oxidizing agent and is classified as a hazardous material. Its primary hazards are associated with its ability to accelerate the combustion of other materials and its potential for explosive decomposition.

Table 2: Hazard Classification of this compound

| Hazard Class | Category | Description |

| Oxidizing Solids | Division 5.1 | May cause or contribute to the combustion of other material. |

| Acute Toxicity (Oral) | Category 4 | Harmful if swallowed. |

| Skin Corrosion/Irritation | Category 2 | Causes skin irritation. |

| Serious Eye Damage/Eye Irritation | Category 2A | Causes serious eye irritation. |

| Specific target organ toxicity — Single exposure | Category 3 | May cause respiratory irritation. |

| Hazardous to the aquatic environment, long-term hazard | Category 2 | Toxic to aquatic life with long lasting effects. |

Reactivity and Incompatibility

This compound is highly reactive with a wide range of substances.[1] Contact with the following materials should be strictly avoided:

-

Organic materials: Paper, wood, oils, greases, solvents, and textiles.

-

Reducing agents: Sulfur, phosphorus, powdered metals, and hydrides.

-

Acids: Can lead to the formation of unstable and explosive chlorine dioxide gas.

-

Ammonium compounds: Can form sensitive and explosive mixtures.

Experimental Data and Protocols

Synthesis of this compound Tetrahydrate

A common laboratory-scale synthesis involves a double displacement reaction between copper(II) sulfate and barium chlorate.[1]

Experimental Protocol:

-

Preparation of Reactant Solutions:

-

Prepare a 1 M solution of copper(II) sulfate (CuSO₄·5H₂O) by dissolving 249.68 g in 1 L of warm deionized water.

-

Prepare a 1 M solution of barium chlorate (Ba(ClO₃)₂) by dissolving 304.23 g in 1 L of warm deionized water.

-

-

Reaction:

-

In a well-ventilated fume hood, slowly add the barium chlorate solution to the copper(II) sulfate solution with continuous stirring.

-

A white precipitate of barium sulfate (BaSO₄) will form immediately.

-

-

Isolation of Product:

-

Allow the mixture to cool to room temperature, and then cool further in an ice bath to ensure complete precipitation of barium sulfate.

-

Filter the mixture through a Büchner funnel to remove the barium sulfate precipitate.

-

The filtrate, a blue solution of this compound, is collected.

-

-

Crystallization:

-

Carefully evaporate the filtrate under reduced pressure at a temperature not exceeding 40°C to concentrate the solution. Caution: Do not heat to dryness as this can lead to explosive decomposition.

-

Once crystals begin to form, cool the solution slowly to room temperature, followed by cooling in an ice bath to maximize crystal yield.

-

Collect the blue crystals of this compound tetrahydrate by filtration.

-

Wash the crystals with a small amount of ice-cold deionized water and then with a small amount of cold ethanol.

-

Dry the crystals in a desiccator over a suitable desiccant at room temperature.

-

Diagram of the this compound synthesis workflow.

Thermal Decomposition Analysis

The thermal decomposition of this compound proceeds with the evolution of heat and the release of oxygen and chlorine-containing gases. The final solid product is typically cupric chloride.

Experimental Protocol (TGA-DSC):

-

Instrument Setup:

-

Use a simultaneous thermal analyzer (TGA-DSC).

-

Calibrate the instrument for temperature and heat flow using appropriate standards (e.g., indium).

-

-

Sample Preparation:

-

Carefully weigh 1-3 mg of finely ground solid this compound into an alumina or gold-plated copper crucible.

-

-

Analysis Conditions:

-

Atmosphere: Nitrogen, with a purge rate of 50 mL/min.

-

Temperature Program: Heat the sample from ambient temperature to 400°C at a linear heating rate of 10 °C/min.

-

Table 3: Predicted Quantitative Thermal Analysis Data for this compound Tetrahydrate

| Temperature Range (°C) | Mass Loss (%) | Thermal Event | Probable Evolved Species |

| 60-120 | ~23.8 | Endothermic | H₂O (Dehydration) |

| 180-250 | ~31.7 | Exothermic | O₂, Cl₂, ClO₂ (Decomposition) |

Note: The above data is estimated based on the stoichiometry of the decomposition of the tetrahydrate and the known behavior of other metal chlorates. Actual experimental values may vary.

Proposed thermal decomposition pathway of this compound tetrahydrate.

Impact and Friction Sensitivity

Due to its energetic nature, solid this compound is expected to be sensitive to initiation by impact and friction. Standardized tests, such as the BAM Fallhammer for impact sensitivity and the BAM Friction Apparatus for friction sensitivity, are used to quantify these properties.

Experimental Protocol (BAM Fallhammer - Impact):

-

A small, precisely measured amount of the solid this compound is placed in the sample holder of the BAM Fallhammer apparatus.

-

A specified weight is dropped from a known height onto a striker in contact with the sample.

-

The test is repeated at various drop heights to determine the height at which there is a 50% probability of initiation (explosion, flame, or audible report).

Experimental Protocol (BAM Friction Apparatus):

-

A small amount of the solid this compound is spread on the porcelain plate of the BAM Friction Apparatus.

-

A weighted porcelain pin is brought into contact with the sample.

-

The plate is moved back and forth under the pin, subjecting the sample to frictional forces.

-

The test is repeated with increasing loads on the pin to determine the load at which there is a 50% probability of initiation.

Table 4: Estimated Sensitivity Data for Solid this compound

| Test | Parameter | Estimated Value | Classification |

| Impact Sensitivity | 50% Initiation Height (2 kg weight) | 20 - 40 cm | Sensitive |

| Friction Sensitivity | 50% Initiation Load | < 80 N | Very Sensitive |

Note: These values are estimates based on the known properties of chlorates and related energetic materials. Experimental determination is required for precise values.

Safe Handling and Storage

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Chemical safety goggles and a face shield are mandatory.

-

Skin Protection: A flame-retardant lab coat, and chemical-resistant gloves (e.g., neoprene) are required.

-

Respiratory Protection: In cases where dust may be generated, a NIOSH-approved respirator with appropriate cartridges should be used.

Handling Procedures:

-

All work with solid this compound must be conducted in a designated area, such as a chemical fume hood.

-

Use non-sparking tools made of materials like bronze or beryllium copper.

-

Avoid grinding or subjecting the material to friction or impact.

-

Keep quantities to the absolute minimum required for the experiment.

-

Ensure the work area is free of incompatible materials.

-

Ground all equipment to prevent electrostatic discharge.

Storage:

-

Store in a cool, dry, well-ventilated area, away from direct sunlight and sources of heat.

-

Store in a dedicated cabinet for oxidizing materials.

-

Segregate from all incompatible materials, especially organic compounds, reducing agents, and acids.

-

Containers should be tightly sealed and clearly labeled with the chemical name and all relevant hazard warnings.

Logical workflow for the safe handling of solid this compound.

Emergency Procedures

Spill Response:

-

Evacuate the area immediately.

-

Do not attempt to clean up a spill without appropriate training and PPE.

-

For small spills, carefully collect the material with non-sparking tools and place it in a designated, labeled waste container.

-

Avoid creating dust.

-

For large spills, contact emergency response personnel.

Fire Response:

-

In case of fire, evacuate the area and call for emergency services.

-

Use a Class D fire extinguisher for fires involving this compound. Do not use water, carbon dioxide, or dry chemical extinguishers , as they may react with the material or be ineffective.

First Aid:

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.

-

Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.

-

Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

-

Ingestion: Do not induce vomiting. Give large quantities of water to drink. Seek immediate medical attention.

Disposal

All waste containing this compound must be treated as hazardous waste. Dispose of in accordance with all local, state, and federal regulations. Never dispose of this compound in a manner that allows it to come into contact with incompatible materials.

This guide is intended to provide a foundation for the safe handling of solid this compound. It is not a substitute for rigorous training, a comprehensive understanding of the material's properties, and strict adherence to established safety protocols. Always consult the Safety Data Sheet (SDS) and relevant literature before working with this or any other hazardous material.

References

Thermal Decomposition of Cupric Chlorate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermal decomposition mechanism of cupric chlorate, Cu(ClO₃)₂. This compound, a potent oxidizing agent, undergoes a complex, multi-stage decomposition upon heating. This document synthesizes the available, albeit limited, scientific information to propose a plausible decomposition pathway, beginning with the dehydration of its common hydrated forms, followed by the decomposition of the anhydrous salt into various gaseous and solid products. This guide also outlines standardized experimental protocols for investigating this process using modern analytical techniques such as Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Evolved Gas Analysis-Mass Spectrometry (EGA-MS). The presented information is intended to serve as a foundational resource for researchers in inorganic chemistry, materials science, and related fields.

Introduction

This compound, also known as copper(II) chlorate, is an inorganic compound with the formula Cu(ClO₃)₂. It is a strong oxidizing agent and typically exists in its hydrated forms, such as the tetrahydrate, Cu(ClO₃)₂·4H₂O.[1] The thermal stability and decomposition pathway of metal chlorates are of significant interest due to their applications in pyrotechnics and as a source of oxygen. While the thermal decomposition of many metal chlorates has been extensively studied, detailed mechanistic data for this compound is not widely available in recent literature. This guide aims to consolidate the existing knowledge and provide a framework for further investigation.

Early studies and qualitative observations suggest that the thermal decomposition of this compound is not a simple process. Upon heating, it is reported to produce a yellow gas containing chlorine (Cl₂), oxygen (O₂), and chlorine dioxide (ClO₂), leaving a green solid residue identified as a basic copper salt.[1] This indicates a more complex reaction mechanism than the straightforward decomposition into copper(II) chloride and oxygen.

Proposed Thermal Decomposition Mechanism

Based on the available information and analogies with other hydrated metal salts and chlorates, a multi-step decomposition mechanism for this compound hydrate is proposed.

Dehydration

The initial stage of heating a hydrated this compound salt involves the loss of water molecules. This is a common feature in the thermal analysis of hydrated compounds. The dehydration likely proceeds in steps, with the number of steps and their corresponding temperature ranges depending on the specific hydrate.

Cu(ClO₃)₂·nH₂O(s) → Cu(ClO₃)₂(s) + nH₂O(g)

This process is endothermic and can be characterized by mass loss in TGA and an endothermic peak in DSC.

Decomposition of Anhydrous this compound

Following dehydration, the anhydrous this compound decomposes. The available evidence suggests a complex process with the formation of multiple products.

Decomposition Pathways:

It is plausible that multiple competing decomposition reactions occur, leading to the observed mixture of products. One proposed reaction involves the formation of a basic copper salt, which is consistent with the observation of a green solid residue.[1] The exact composition of this basic salt can vary but may include species like copper(II) oxide (CuO) and copper(II) chloride (CuCl₂).

The evolution of a mixture of chlorine, oxygen, and chlorine dioxide suggests the following potential reactions:

-

Formation of Copper Oxide and Chlorine Oxides: Cu(ClO₃)₂(s) → CuO(s) + Cl₂(g) + 2.5O₂(g)

-

Formation of Copper Chloride and Oxygen: Cu(ClO₃)₂(s) → CuCl₂(s) + 3O₂(g)

-

Formation of Chlorine Dioxide: The presence of chlorine dioxide is a key indicator of the complexity of the reaction. It may be formed through secondary reactions or a distinct decomposition pathway of the chlorate anion.

The final solid residue is likely a mixture of copper(II) oxide and potentially other copper species, which would account for the observed black/gray appearance in some experiments after strong heating.

Quantitative Data

Detailed and verified quantitative data for the thermal decomposition of this compound is scarce in the scientific literature. The following table summarizes the expected thermal events based on qualitative descriptions and data from analogous compounds. This table should be considered a template for experimental investigation.

| Thermal Event | Temperature Range (°C) | Mass Loss (%) (TGA) | Heat Flow (DSC) | Gaseous Products (EGA-MS) | Solid Residue |

| Dehydration | 50 - 150 | Variable (depends on hydrate) | Endothermic | H₂O | Anhydrous Cu(ClO₃)₂ |

| Decomposition | > 73[1] | Significant | Exothermic | O₂, Cl₂, ClO₂ | Basic copper salt, CuO |

Experimental Protocols

To further elucidate the thermal decomposition mechanism of this compound, the following experimental protocols are recommended.

Thermogravimetric Analysis (TGA)

-

Objective: To determine the temperature ranges and corresponding mass losses of the dehydration and decomposition steps.

-

Apparatus: A high-resolution thermogravimetric analyzer.

-

Sample Preparation: A small, accurately weighed sample (5-10 mg) of this compound hydrate is placed in an inert crucible (e.g., alumina or platinum).

-

Experimental Conditions:

-

Heating Rate: A linear heating rate of 10 °C/min is recommended for initial surveys. Slower heating rates (e.g., 2-5 °C/min) can be used to improve the resolution of overlapping thermal events.

-

Temperature Range: Ambient to 600 °C.

-

Atmosphere: The experiment should be conducted under a controlled atmosphere, typically an inert gas such as nitrogen or argon, at a constant flow rate (e.g., 20-50 mL/min). This prevents secondary oxidative reactions.

-

-

Data Analysis: The TGA curve (mass vs. temperature) is analyzed to identify the onset and completion temperatures of each mass loss step. The derivative of the TGA curve (DTG) can be used to more accurately determine the temperatures of maximum decomposition rate.

Differential Scanning Calorimetry (DSC)

-

Objective: To measure the heat flow associated with thermal events such as dehydration, melting, and decomposition, and to determine their endothermic or exothermic nature.

-

Apparatus: A differential scanning calorimeter.

-

Sample Preparation: A small, accurately weighed sample (2-5 mg) is hermetically sealed in a sample pan (e.g., aluminum or gold). An empty, sealed pan is used as a reference.

-

Experimental Conditions:

-

Heating Rate: The same heating rate as the corresponding TGA experiment should be used for direct comparison.

-

Temperature Range: Ambient to 600 °C.

-

Atmosphere: An inert atmosphere (nitrogen or argon) is recommended.

-

-

Data Analysis: The DSC curve (heat flow vs. temperature) is analyzed to identify the peak temperatures and enthalpies of thermal events.

Evolved Gas Analysis-Mass Spectrometry (EGA-MS)

-

Objective: To identify the gaseous products evolved during each stage of the thermal decomposition.

-

Apparatus: A thermogravimetric analyzer coupled to a mass spectrometer (TGA-MS).

-

Experimental Conditions: The TGA conditions (heating rate, temperature range, atmosphere) should be the same as in the standalone TGA experiments. The mass spectrometer is set to scan a mass-to-charge (m/z) range that includes the expected gaseous products (e.g., m/z 18 for H₂O, 32 for O₂, 70/72/74 for Cl₂, and 67/69 for ClO₂).

-

Data Analysis: The ion currents for specific m/z values are plotted as a function of temperature to create an evolved gas profile, which can be correlated with the mass loss steps observed in the TGA data.

Visualizations

Proposed Decomposition Pathway

References

Methodological & Application

The Elusive Role of Cupric Chlorate in Organic Synthesis: An Analysis of Its Potential as an Oxidizing Agent

While cupric chlorate, Cu(ClO₃)₂, is recognized as a potent oxidizing agent, a thorough review of scientific literature reveals a significant lack of established applications and detailed protocols for its use in organic synthesis. Researchers, scientists, and drug development professionals should be aware that this compound is not a conventional reagent for common transformations such as the oxidation of alcohols to aldehydes and ketones.

This compound is a blue to green crystalline solid that is highly soluble in water and alcohol. It is known to be a strong oxidizer, a property that has led to its primary application in pyrotechnics. However, its reactivity profile, particularly its tendency to be explosive and to promote chlorination side-reactions, appears to have limited its adoption in the controlled environment of organic synthesis.

Properties of this compound

| Property | Value |

| Chemical Formula | Cu(ClO₃)₂ |

| Molar Mass | 230.45 g/mol (anhydrous) |

| Appearance | Blue to green crystalline solid |

| Solubility | Very soluble in water and alcohol |

| Hazards | Strong oxidizer, potentially explosive, can cause irritation |

General Reactivity and Limitations of Chlorates in Organic Synthesis

Chlorate salts, in general, are powerful oxidizing agents. However, their application in organic synthesis is not widespread. The primary drawbacks associated with chlorates include their instability and the propensity to generate chlorinated byproducts, which can lead to complex and impure product mixtures.[1]

Sodium chlorate, for instance, has found niche applications, such as in the chlorination of aromatic compounds and the oxidation of specific functional groups. These reactions are often conducted in the presence of a catalyst, like vanadium pentoxide.[2] The role of the chlorate in these contexts is often to generate the active oxidizing or chlorinating species in situ.[2]

Discussions within the chemical community suggest that while chlorates can be used for oxidizing metal salts, their use with organic compounds is often messy and not clean.[1]

Conceptual Workflow for Alcohol Oxidation

While no specific protocols for the use of this compound in the oxidation of alcohols to aldehydes or ketones have been identified, a general workflow for such a transformation is presented below for illustrative purposes. This diagram represents a conceptual process and does not imply that this compound is a suitable reagent for this reaction.

Caption: A conceptual workflow for the oxidation of an alcohol to an aldehyde or ketone.

References

Cupric Chlorate in Pyrotechnic Color Formulations: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cupric chlorate, Cu(ClO₃)₂, is a chemical compound with known applications as an oxidizer and colorant in pyrotechnic formulations.[1] Specifically, it is utilized to produce blue light, a notoriously challenging color to achieve with high purity and intensity in pyrotechnics.[2][3] The emission of blue color from copper-containing compositions is attributed to the formation of copper(I) chloride (CuCl) in the flame.[4] This document provides a comprehensive overview of the known properties, synthesis, and safety considerations for this compound in pyrotechnic research. Due to a scarcity of published, detailed quantitative data and specific formulations for this compound, this guide also includes data and protocols for analogous copper-based blue pyrotechnic compositions to provide a comparative context for researchers.

Physicochemical Properties of this compound

This compound is a blue-green crystalline solid that is deliquescent, meaning it readily absorbs moisture from the air.[5] It typically exists as a hexahydrate, Cu(ClO₃)₂·6H₂O. Understanding its physical and chemical properties is crucial for its synthesis, handling, and application in pyrotechnics.

| Property | Value | Reference |

| Chemical Formula | Cu(ClO₃)₂ | [5] |

| Molar Mass | 230.45 g/mol | [5] |

| Appearance | Blue to green deliquescent octahedral crystals | [5] |

| Melting Point | 65 °C (hexahydrate) | [5] |

| Decomposition Temperature | 100 °C | [5] |

| Solubility | Very soluble in water and alcohol | [5] |

Synthesis of this compound

A common laboratory-scale synthesis of this compound involves a metathesis reaction between a soluble copper salt and a soluble chlorate salt, typically copper(II) sulfate and barium chlorate. The lower solubility of the barium sulfate byproduct drives the reaction.

Experimental Protocol: Synthesis of this compound

This protocol outlines the synthesis of this compound from copper(II) sulfate and barium chlorate.

Materials:

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

-

Barium chlorate (Ba(ClO₃)₂)

-

Distilled water

-

Beakers and other standard laboratory glassware

-

Heating plate with magnetic stirrer

-

Filtration apparatus (e.g., Büchner funnel)

-

Vacuum evaporator or desiccator

Procedure:

-

Solution Preparation: Prepare separate saturated aqueous solutions of copper(II) sulfate and barium chlorate in distilled water. Heating the water will increase the solubility of the salts.

-

Reaction: While stirring, slowly add the barium chlorate solution to the copper(II) sulfate solution. A white precipitate of barium sulfate (BaSO₄) will form.

-

Precipitation Removal: Allow the reaction mixture to cool to room temperature to ensure complete precipitation of barium sulfate. Separate the precipitate by vacuum filtration.

-

Isolation of this compound: The filtrate contains the dissolved this compound. Carefully transfer the filtrate to an evaporating dish.

-

Crystallization: Concentrate the solution by gentle heating or by using a vacuum evaporator. As the solvent evaporates, blue-green crystals of this compound hexahydrate will form.

-

Drying: Carefully collect the crystals and dry them in a desiccator over a suitable drying agent. Due to its deliquescent nature, prolonged exposure to air should be avoided.

Pyrotechnic Applications and Formulations

This compound serves as both an oxidizer and a blue color agent. An ammoniated complex of this compound, known as "Chertier's copper" (tetraamminecopper(II) chlorate), was historically used for blue pyrotechnic effects.[5] However, this compound is noted to be sensitive to impact.[5]

Due to the limited availability of specific formulations for this compound, the following table presents representative compositions for other copper-based blue pyrotechnic formulations. These can serve as a starting point for research and development, with the understanding that the substitution of this compound would require careful optimization and safety evaluation.

| Component | Formulation 1 (%) | Formulation 2 (%) | Formulation 3 (%) |

| Oxidizer | |||

| Potassium Perchlorate | 66.1 | 53 | 39 |

| Ammonium Perchlorate | - | - | - |

| Potassium Chlorate | - | - | - |

| Color Agent | |||

| Copper(II) Oxide | 13.4 | 14 | 37 |

| Fuel | |||

| Red Gum | 9.8 | 9 | - |

| Sulfur | - | - | 15 |

| Magnalium | - | 6 | - |

| Chlorine Donor | |||

| Parlon | 10.7 | 14 | - |

| Hexachloroethane (HCB) | - | - | 6.5 |

| Binder | |||

| Dextrin | 5.0 | 4 | 2.5 |

Performance Data (Analogous Compositions)

| Parameter | Value (Composition with Copper(I) Bromide Emitter) | Value (Composition with Copper(I) Chloride Emitter) | Reference |

| Dominant Wavelength (λd) | 459 nm | ~420-460 nm | [6] |

| Color Purity (Σ) | 95% | - | [6] |

| Luminous Intensity | Varies with composition | Varies with composition | [3] |

| Burn Rate | Varies with composition | Varies with composition | [3] |

Safety Protocols and Handling

EXTREME CAUTION IS ADVISED WHEN WORKING WITH this compound AND ALL CHLORATE-BASED PYROTECHNIC COMPOSITIONS. Chlorates are highly sensitive to friction, shock, and static electricity and can form explosive mixtures.[7]

General Safety Precautions

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including a flame-retardant lab coat, safety glasses, and gloves.[7]

-

Small Quantities: Work with the smallest amount of material necessary for the experiment.

-

Avoid Contamination: Never mix chlorates with sulfur, sulfides, ammonium salts, or acidic substances, as this can lead to spontaneous ignition.[8][9]

-

Non-Sparking Tools: Use only non-sparking tools made of materials like wood, brass, or aluminum for handling and mixing.[10]

-

Grounding: Ensure that all work surfaces and personnel are properly grounded to prevent static discharge.[7]

-

Storage: Store this compound and its compositions in a cool, dry, well-ventilated area away from incompatible materials.[7] Due to its deliquescent nature, storage in a desiccator is recommended.

-

Mixing: Use gentle mixing methods, such as the diapering method (rolling the components on a sheet of paper), to avoid friction.[7]

Experimental Workflow and Safety

The following diagrams illustrate a typical experimental workflow for pyrotechnic research and the critical logical relationships for safe handling of chlorate-based compositions.

References

- 1. Pyrotechnic Chemical list [pyrocreations.com]

- 2. jpyro.co.uk [jpyro.co.uk]

- 3. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]

- 4. jpyro.co.uk [jpyro.co.uk]

- 5. Copper(II) chlorate - Wikipedia [en.wikipedia.org]

- 6. scilit.com [scilit.com]

- 7. benchchem.com [benchchem.com]

- 8. chlorates.exrockets.com [chlorates.exrockets.com]

- 9. fireworking.com [fireworking.com]

- 10. ibb.ch [ibb.ch]

Application Notes and Protocols for the Synthesis of Cupric Chlorate from Copper Sulfate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive protocol for the laboratory-scale synthesis of cupric chlorate, also known as copper(II) chlorate, from copper(II) sulfate. The described method is based on a metathesis reaction with barium chlorate, which offers a straightforward and effective route to the desired product. This protocol includes detailed experimental procedures, a summary of quantitative data, and a visual workflow diagram to ensure clarity and reproducibility. Safety precautions are also emphasized due to the oxidizing nature of the final product.

Introduction

Copper(II) chlorate (Cu(ClO₃)₂) is an inorganic compound that exists as a light blue crystalline solid, commonly in its hydrated forms, such as the tetrahydrate (Cu(ClO₃)₂·4H₂O) or hexahydrate.[1][2] It is a strong oxidizing agent and is highly soluble in water.[1][2] The synthesis of copper(II) chlorate is of interest for various applications, including as an intermediate in chemical synthesis and for its potential use in pyrotechnics.

The most common and efficient method for preparing copper(II) chlorate is through a double displacement reaction between copper(II) sulfate and a suitable chlorate salt, such as barium chlorate or calcium chlorate.[1][2] This protocol will focus on the reaction with barium chlorate, as it takes advantage of the low solubility of barium sulfate, which precipitates out of the solution, driving the reaction to completion.

Reaction Equation:

CuSO₄(aq) + Ba(ClO₃)₂(aq) → Cu(ClO₃)₂(aq) + BaSO₄(s)↓

Experimental Protocol

This protocol details the step-by-step procedure for the synthesis of copper(II) chlorate tetrahydrate.

Materials and Reagents

| Reagent/Material | Formula | Molar Mass ( g/mol ) | Purity | Supplier |